
N-(4-methoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of phenoxy acetamide . Phenoxy acetamides are a group of compounds that have been studied for their pharmacological activities . The compound contains additional functional groups including a methoxy group, an indole group, and a pyrrolidine group .
Synthesis Analysis
The synthesis of such compounds often involves various chemical techniques and computational chemistry applications . The specific synthesis pathway for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound contains a phenoxy group, an acetamide group, a methoxy group, an indole group, and a pyrrolidine group . These groups can interact in various ways, potentially leading to a wide range of molecular structures.Scientific Research Applications
Antiallergic Potential
A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides has been conducted to identify novel antiallergic compounds. These compounds were synthesized and evaluated for their antiallergic potency through various assays, including the ovalbumin-induced histamine release assay. One particular compound demonstrated significant antiallergic activity, being markedly more potent than astemizole, a known antihistamine, indicating the therapeutic potential of these acetamide derivatives in allergy treatment (Menciu et al., 1999).
Antimicrobial Activity
Research into novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives has shown promising antibacterial and antifungal activities. The synthesized compounds were evaluated against various pathogenic microorganisms, with some displaying significant inhibitory effects. This highlights the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Learning and Memory Facilitation
A study on ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, including their synthesis and pharmacological evaluation, demonstrated strong learning and memory facilitation in mice. This suggests the potential of these compounds in treating cognitive disorders or enhancing cognitive functions (Ming-zhu, 2012).
Marine Bacterium-Derived Indole Alkaloids
Indole alkaloids isolated from the marine bacterium Pantoea agglomerans have been identified, including compounds with novel structures. These compounds' structural elucidation sheds light on the diverse chemical ecology of marine microbes and their potential in drug discovery (Gang et al., 2013).
Pharmaceutical Patent Analysis
An analysis of patents within the pharmaceutical market has highlighted various pyridazino(4,5-b)indole-1-acetamide compounds with a range of activities, including cardiac, nephrotropic, neuroprotective, and cytostatic effects. This reflects the compound's versatility and potential in developing novel therapeutic agents (Habernickel, 2002).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-32-19-10-8-18(9-11-19)12-13-26-25(31)24(30)21-16-28(22-7-3-2-6-20(21)22)17-23(29)27-14-4-5-15-27/h2-3,6-11,16H,4-5,12-15,17H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYHLNOVGXAXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2597053.png)
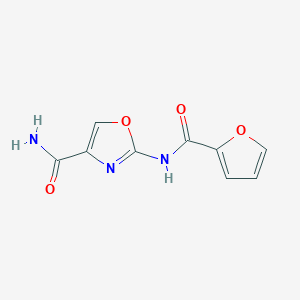
![N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597055.png)
![1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2597056.png)
![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)
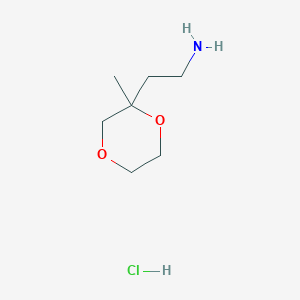


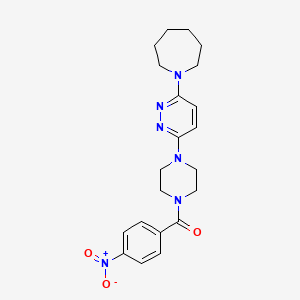
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
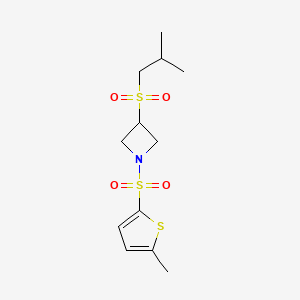
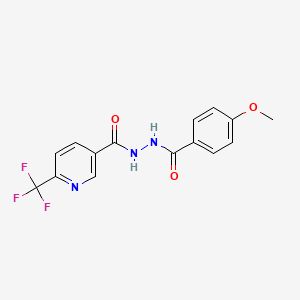

![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2597073.png)
